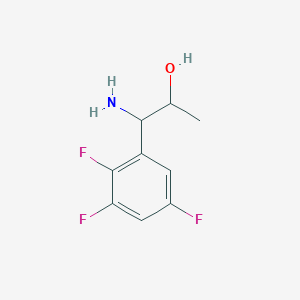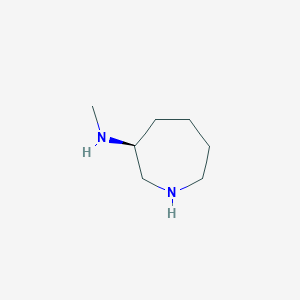
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldiphenylsilyl, and chlorodecane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzyloxy and tert-butyldiphenylsilyl groups, and chlorination. Common reagents used in these steps include benzyl chloride, tert-butyldiphenylsilyl chloride, and thionyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and catalysts like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and fine chemicals.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require specific stereochemistry and functional group arrangements.
Industry
In the chemical industry, it can be used as a building block for the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-bromodecane-4,6-diol: Similar structure but with a bromine atom instead of chlorine.
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-iododecane-4,6-diol: Similar structure but with an iodine atom instead of chlorine.
Propiedades
Fórmula molecular |
C33H45ClO4Si |
|---|---|
Peso molecular |
569.2 g/mol |
Nombre IUPAC |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
Clave InChI |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)




![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)



![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)


